7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the C-3 position with a cyano group and at the C-7 position with a 2-thienylvinyl moiety. The pyrazolo[1,5-a]pyrimidine scaffold is structurally analogous to purine, enabling interactions with biological targets such as kinases and receptors . The 2-thienylvinyl group introduces sulfur-containing aromaticity, which may enhance lipophilicity and π-π stacking interactions compared to phenyl or furan-based analogs .
Properties
IUPAC Name |
7-[(E)-2-thiophen-2-ylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-8-10-9-16-17-11(5-6-15-13(10)17)3-4-12-2-1-7-18-12/h1-7,9H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUFMWUHCOVRAW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), a family to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been studied for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets by influencing their optical properties.
Biochemical Pathways
Pps have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications and bio-macromolecular interactions . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Pps have been identified as strategic compounds for optical applications, suggesting that the compound may have significant effects on the optical properties of targeted molecules or cells .
Action Environment
The optical properties of pps, including this compound, can be tuned, suggesting that their action may be influenced by environmental conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is highly modifiable, with substituents at C-5 and C-7 critically influencing pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- C-7 Aromatic Groups : The 2-thienylvinyl group in the target compound likely improves lipophilicity and target binding compared to phenyl (e.g., 6c ) or coumarin (15a ) substituents. Thiophene’s electron-rich nature may enhance π-π interactions in hydrophobic pockets .
- C-5 Modifications : Fluoroethoxy groups (e.g., [18F]5 ) improve solubility and pharmacokinetics, critical for imaging agents, while methyl groups (1c ) aid blood-brain barrier penetration .
Imaging vs. Therapeutic Applications :
- [18F]5 ’s high tumor uptake and stability make it superior to traditional PET tracers like 18F-FDG in specificity .
- In contrast, 6c and 1c prioritize target engagement over biodistribution, reflecting divergent design goals .
Synthetic Accessibility :
- Derivatives with simple C-7 substituents (e.g., 6c ) are synthesized in high yields (>90%), whereas radiofluorinated analogs ([18F]5 ) require complex labeling protocols (25% yield) .
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